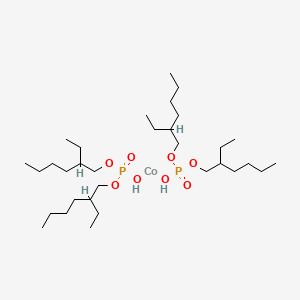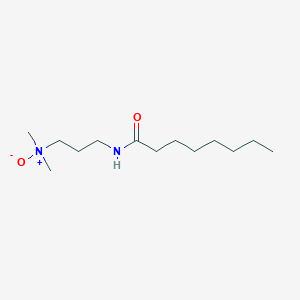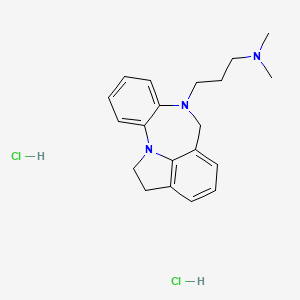
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a fused benzene and diazepine ring system. It is primarily used in scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the core benzodiazepine structure, followed by the introduction of the pyrrolo and propanamine groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
類似化合物との比較
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride can be compared with other benzodiazepine derivatives. Similar compounds include:
Diazepam: Known for its anxiolytic and sedative effects.
Lorazepam: Used for its anxiolytic and anticonvulsant properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
特性
CAS番号 |
74117-21-8 |
|---|---|
分子式 |
C20H27Cl2N3 |
分子量 |
380.4 g/mol |
IUPAC名 |
3-(1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H25N3.2ClH/c1-21(2)12-6-13-22-15-17-8-5-7-16-11-14-23(20(16)17)19-10-4-3-9-18(19)22;;/h3-5,7-10H,6,11-15H2,1-2H3;2*1H |
InChIキー |
RPJGBYDJGRHROW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1CC2=CC=CC3=C2N(CC3)C4=CC=CC=C41.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


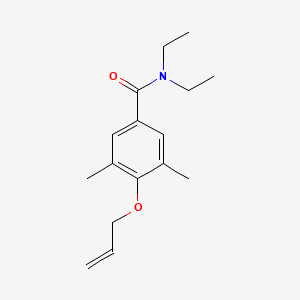
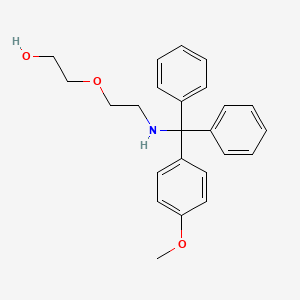


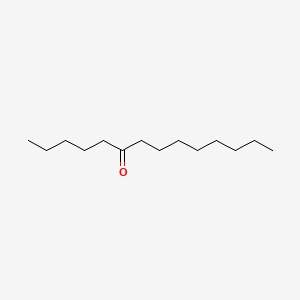

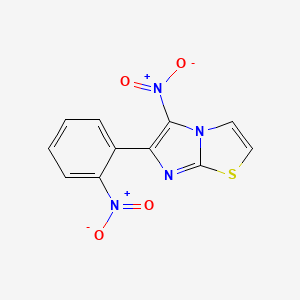
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
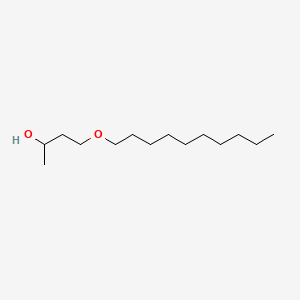
![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)

